N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S2/c22-13-5-7-14(8-6-13)23-16(28)12-27-20(29)18-19(17(25-27)15-4-3-11-30-15)31-21(24-18)26-9-1-2-10-26/h3-8,11H,1-2,9-10,12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHYNKPRTODNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and findings from relevant studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Pyrrolidine moiety : Contributes to the compound's biological activity.
- Chlorophenyl group : Enhances lipophilicity and potentially affects binding interactions.
- Thiazolo[4,5-d]pyridazine core : Imparts specific pharmacological properties.
The molecular formula is , with a molecular weight of 382.8 g/mol.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Formation of the thiazole ring : Utilizing appropriate precursors.
- Introduction of the pyrrolidine unit : Achieved through cyclization reactions.
- Functionalization with the chlorophenyl group : Often accomplished via coupling reactions.
These steps require careful optimization of reaction conditions to maximize yield and purity.
This compound exhibits its biological effects primarily through:
- Enzyme inhibition : The compound has shown significant inhibitory activity against various enzymes, which is crucial for its antibacterial and anticancer properties.
- Antibacterial activity : In vitro studies indicate that it can inhibit bacterial biofilm formation by more than 60% against strains such as Bacillus subtilis and Escherichia coli .
Anticancer Activity
Recent studies have investigated the anticancer potential of similar compounds derived from pyrrolidine scaffolds. For instance:
- Compounds with structural similarities demonstrated potent cytotoxicity against A549 lung adenocarcinoma cells, with some derivatives reducing cell viability significantly compared to standard treatments like cisplatin .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 21 | A549 | 66 | Selective against cancer cells |
| 15 | HSAEC1-KT | N/A | Low cytotoxicity on non-cancerous cells |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It exhibited strong activity against multidrug-resistant Staphylococcus aureus and other Gram-positive pathogens. The structure-dependence of this activity highlights the importance of specific functional groups in enhancing efficacy .
Case Studies
Several case studies have documented the biological activities of compounds structurally related to this compound:
- Anticancer Efficacy : A study on 5-oxopyrrolidine derivatives indicated that modifications in the structure led to varying degrees of cytotoxicity against cancer cell lines .
- Antimicrobial Resistance : Research highlighted the effectiveness of certain derivatives against antibiotic-resistant strains, suggesting potential therapeutic applications in treating resistant infections .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar thiazolo-pyridazinone structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolo-pyridazinones have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation . The unique combination of functional groups in N-(4-chlorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide may enhance its efficacy against resistant strains.
Analgesic and Anti-inflammatory Properties
Compounds derived from thiazolo-pyridazinones have been explored for their analgesic and anti-inflammatory activities. For example, studies have demonstrated that certain derivatives exhibit superior analgesic effects compared to established non-steroidal anti-inflammatory drugs (NSAIDs) . The mechanism of action is believed to involve the inhibition of cyclooxygenase enzymes, thereby reducing pain and inflammation.
Cancer Treatment Potential
The compound’s structure suggests potential applications in cancer therapy. Preliminary investigations into related thiazolo-pyridazinones have shown that they can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive breast cancer cells . The presence of the pyrrolidine ring may contribute to enhanced cellular uptake and interaction with cancer-specific targets.
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound can act as enzyme inhibitors. This property is crucial for developing drugs targeting specific enzymes involved in disease pathways . Molecular docking studies have been employed to understand the binding affinities of these compounds with their targets.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazolo-pyridazinone A | Lacks chlorophenyl group | Moderate antimicrobial activity |
| Thiazolo-pyridazinone B | Contains different substituents | High anti-inflammatory activity |
| N-(4-bromophenyl)thiazol derivatives | Similar thiazole structure | Anticancer activity against MCF7 cells |
Case Studies
Several case studies illustrate the effectiveness of thiazolo-pyridazinone derivatives in various biological assays:
- Synthesis and Evaluation : A study synthesized a series of thiazolo-pyridazinones and evaluated their analgesic properties using animal models. Results showed that specific derivatives exhibited higher efficacy than traditional analgesics .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed potent activity, suggesting a pathway for developing new antibiotics .
- Cancer Cell Line Studies : Research involving molecular docking revealed that specific thiazolo-pyridazinones effectively bind to receptors associated with breast cancer cell proliferation, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s closest structural analog, N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (), differs in the substituent at position 2 of the thiazolo-pyridazine core: a methyl group replaces the pyrrolidin-1-yl group. This substitution significantly alters the compound’s physicochemical and pharmacological profile.
Comparative Analysis
Pharmacological Implications
However, its larger size may reduce membrane permeability.
Binding Affinity : The pyrrolidine ring’s nitrogen can engage in hydrogen bonding or ionic interactions with biological targets, possibly increasing target selectivity. Methyl groups, in contrast, contribute primarily to hydrophobic interactions.
Metabolic Stability : Cyclic amines like pyrrolidin-1-yl are less prone to oxidative metabolism compared to methyl groups, which could extend the compound’s half-life .
Limitations of Current Data
Direct pharmacological comparisons are absent in available literature. Computational modeling (e.g., using tools like Multiwfn for electronic structure analysis) could provide deeper insights into substituent effects on reactivity and binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
